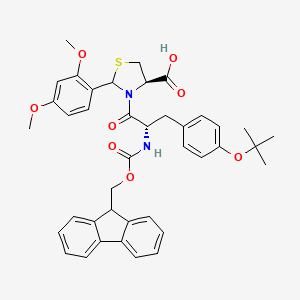
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH is a modified amino acid derivative used in peptide synthesis. It is part of a class of compounds known as Fmoc-protected amino acids, which are widely used in solid-phase peptide synthesis. The compound includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) protecting group on the tyrosine residue, and a unique Psi(Dmp,H)pro modification on the cysteine residue. These modifications help in the selective protection and deprotection of functional groups during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH typically involves multiple steps, including the protection of amino acid functional groups and the coupling of amino acids to form the desired peptide sequence The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine The tert-butyl group is introduced using tert-butyl chloride in the presence of a base
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but is scaled up to meet commercial demands. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH: undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation and Reduction Reactions: Oxidation of the cysteine residue to form disulfide bonds or reduction to break disulfide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solution.
Major Products
The major products formed from these reactions include the desired peptide sequences with specific modifications, such as disulfide-linked peptides or fully deprotected peptides ready for further functionalization.
科学的研究の応用
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH: has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Employed in the development of peptide-based probes and inhibitors for studying biological processes.
Medicine: Utilized in the design of peptide-based therapeutics and vaccines.
Industry: Applied in the production of peptide-based materials and coatings with specific properties.
作用機序
The mechanism of action of Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl group of tyrosine. The Psi(Dmp,H)pro modification provides unique structural features that can influence the folding and stability of the resulting peptide. These modifications allow for precise control over the synthesis process, leading to high-purity peptide products.
類似化合物との比較
Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH: can be compared with other Fmoc-protected amino acids and modified cysteine derivatives:
Fmoc-Tyr(tBu)-OH: Lacks the Psi(Dmp,H)pro modification, making it less versatile for certain applications.
Fmoc-Cys(Trt)-OH: Uses a trityl (Trt) protecting group instead of Psi(Dmp,H)pro, which may affect the peptide’s properties.
Fmoc-Tyr(tBu)-Cys(Acm)-OH: Contains an acetamidomethyl (Acm) protecting group, offering different reactivity and stability.
The uniqueness of This compound lies in its combination of protecting groups and modifications, providing enhanced control and versatility in peptide synthesis.
特性
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O8S/c1-40(2,3)50-25-16-14-24(15-17-25)20-33(41-39(46)49-22-32-29-12-8-6-10-27(29)28-11-7-9-13-30(28)32)36(43)42-34(38(44)45)23-51-37(42)31-19-18-26(47-4)21-35(31)48-5/h6-19,21,32-34,37H,20,22-23H2,1-5H3,(H,41,46)(H,44,45)/t33-,34-,37?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJZSJUCSHEAC-JWTXWEFBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C(CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2[C@@H](CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














